Cas no 1638760-35-6 (4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine)

4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with an ethynyl group at the 4-position and a methyl group at the 1-position. This structure imparts versatility in synthetic applications, particularly in cross-coupling reactions such as Sonogashira or click chemistry, due to the reactive ethynyl moiety. The methyl group enhances stability while maintaining solubility in common organic solvents. Its rigid aromatic framework makes it valuable in pharmaceutical and materials research, serving as a building block for bioactive molecules or functional materials. The compound's well-defined reactivity and structural modularity facilitate its use in targeted molecular design and advanced chemical synthesis.
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine structure
1638760-35-6 structure
Product name:4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
CAS No:1638760-35-6
MF:C10H8N2
Molecular Weight:156.183921813965
CID:6257988
PubChem ID:74890268

4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
    • 1638760-35-6
    • 4-ethynyl-1-methylpyrrolo[2,3-b]pyridine
    • SB14308
    • AS-84571
    • EN300-7930419
    • CS-0309635
    • D79083
    • インチ: 1S/C10H8N2/c1-3-8-4-6-11-10-9(8)5-7-12(10)2/h1,4-7H,2H3
    • InChIKey: QSHXQXMTJDTFHO-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC2=C(C#C)C=CN=C12

計算された属性

  • 精确分子量: 156.068748264g/mol
  • 同位素质量: 156.068748264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • XLogP3: 1.5

4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1351-100MG
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 97%
100MG
¥ 1,359.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1351-250MG
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 97%
250MG
¥ 2,178.00 2023-04-14
Enamine
EN300-7930419-0.05g
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95.0%
0.05g
$934.0 2025-02-22
Enamine
EN300-7930419-0.1g
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95.0%
0.1g
$979.0 2025-02-22
Enamine
EN300-7930419-5.0g
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95.0%
5.0g
$4615.0 2025-02-22
Enamine
EN300-7930419-0.25g
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95.0%
0.25g
$1023.0 2025-02-22
Enamine
EN300-7930419-1.0g
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95.0%
1.0g
$1112.0 2025-02-22
Chemenu
CM628578-100mg
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95%+
100mg
$247 2023-01-19
Chemenu
CM628578-5g
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 95%+
5g
$2966 2023-01-19
eNovation Chemicals LLC
D710939-500mg
4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
1638760-35-6 97%
500mg
$680 2025-02-22

4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine 関連文献

4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Introduction to 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1638760-35-6)

4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine, identified by the CAS number 1638760-35-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and potential therapeutic applications. The presence of an ethynyl group at the 4-position and a methyl group at the 1-position introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and molecular design.

The 1H-pyrrolo[2,3-b]pyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, which is known to exhibit diverse pharmacological properties. This particular derivative has been studied for its potential role in modulating various biological pathways, including those relevant to neurological disorders, cancer, and inflammation. The ethynyl substituent, being highly reactive, allows for further chemical modifications such as Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine has been explored in several cutting-edge research projects aimed at developing novel therapeutic agents. One notable area of investigation is its application in the treatment of central nervous system (CNS) disorders. Studies have suggested that this compound may interact with specific neurotransmitter receptors, potentially offering a new approach to managing conditions such as epilepsy and neurodegenerative diseases. The methyl group at the 1-position contributes to the compound's lipophilicity, which is often a desirable property for CNS drug candidates due to improved blood-brain barrier penetration.

Additionally, the pyrrolopyridine scaffold has shown promise in oncology research. Preclinical studies have indicated that derivatives of this structure may inhibit key enzymes involved in tumor proliferation and survival. The reactivity of the ethynyl group allows researchers to attach bioactive molecules or tags that can enhance targeting specificity, making this compound a versatile tool for developing precision medicine strategies. Furthermore, its ability to undergo metal coordination has opened avenues for exploring its potential as a chelating agent in cancer therapy.

The synthesis of 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed coupling reactions and transition-metal-mediated cyclizations, are commonly employed to construct the pyrrolopyridine core with high efficiency and yield. The purity and stability of this compound are critical for downstream applications, necessitating rigorous purification protocols such as column chromatography or recrystallization.

In terms of pharmaceutical development, 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the production of lead compounds for clinical trials. Its structural features make it amenable to further derivatization, allowing chemists to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies have led to several patents detailing novel synthetic routes and applications of this compound.

The growing interest in heterocyclic compounds like 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine underscores their importance in modern drug discovery. These molecules often exhibit unique interactions with biological targets due to their complex spatial arrangements of atoms and functional groups. As research continues to uncover new therapeutic opportunities, compounds like this one are likely to play an increasingly significant role in addressing unmet medical needs.

Future directions in the study of 4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine may include exploring its potential in combination therapies or investigating its mechanism of action at a molecular level. Advances in computational chemistry and high-throughput screening technologies will further accelerate the discovery process by enabling rapid assessment of biological activity across large libraries of derivatives. The versatility of this scaffold ensures that it will remain a cornerstone in medicinal chemistry for years to come.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1638760-35-6)4-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
A1068731
Purity:99%
はかる:1g
Price ($):742.0